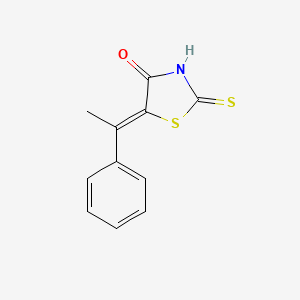![molecular formula C25H21N3O3 B11690682 (3E)-1-[4-(dimethylamino)phenyl]-3-(4-nitrobenzylidene)-5-phenyl-1,3-dihydro-2H-pyrrol-2-one](/img/structure/B11690682.png)
(3E)-1-[4-(dimethylamino)phenyl]-3-(4-nitrobenzylidene)-5-phenyl-1,3-dihydro-2H-pyrrol-2-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(3E)-1-[4-(dimethylamino)phenyl]-3-(4-nitrobenzylidene)-5-phenyl-1,3-dihydro-2H-pyrrol-2-one is a complex organic compound with a unique structure that includes a pyrrolidinone core, substituted with various functional groups
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (3E)-1-[4-(dimethylamino)phenyl]-3-(4-nitrobenzylidene)-5-phenyl-1,3-dihydro-2H-pyrrol-2-one typically involves a multi-step process. One common method includes the condensation of 4-(dimethylamino)benzaldehyde with 4-nitrobenzaldehyde in the presence of a base, followed by cyclization with phenylhydrazine. The reaction conditions often require controlled temperatures and the use of solvents such as ethanol or methanol to facilitate the reactions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
化学反応の分析
Types of Reactions
(3E)-1-[4-(dimethylamino)phenyl]-3-(4-nitrobenzylidene)-5-phenyl-1,3-dihydro-2H-pyrrol-2-one undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine group using reducing agents like hydrogen gas in the presence of a catalyst.
Reduction: The compound can undergo reduction reactions, particularly at the nitro group, to form corresponding amines.
Substitution: The aromatic rings in the compound can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include hydrogen gas, palladium on carbon (Pd/C) for reduction, and various electrophiles for substitution reactions. The reactions typically occur under controlled temperatures and pressures to ensure the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group yields the corresponding amine, while substitution reactions can introduce various functional groups onto the aromatic rings.
科学的研究の応用
(3E)-1-[4-(dimethylamino)phenyl]-3-(4-nitrobenzylidene)-5-phenyl-1,3-dihydro-2H-pyrrol-2-one has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound’s structure allows it to interact with biological molecules, making it useful in studying enzyme interactions and protein binding.
Industry: Used in the development of new materials and as a precursor for dyes and pigments.
作用機序
The mechanism of action of (3E)-1-[4-(dimethylamino)phenyl]-3-(4-nitrobenzylidene)-5-phenyl-1,3-dihydro-2H-pyrrol-2-one involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, altering their activity and leading to various biological effects. The pathways involved may include signal transduction and metabolic pathways, depending on the specific application.
類似化合物との比較
Similar Compounds
- (3E)-1-[4-(dimethylamino)phenyl]-3-(4-nitrobenzylidene)-5-phenyl-1,3-dihydro-2H-pyrrol-2-one
- (3E)-1-[4-(dimethylamino)phenyl]-3-(4-aminobenzylidene)-5-phenyl-1,3-dihydro-2H-pyrrol-2-one
- (3E)-1-[4-(dimethylamino)phenyl]-3-(4-methoxybenzylidene)-5-phenyl-1,3-dihydro-2H-pyrrol-2-one
Uniqueness
The uniqueness of this compound lies in its specific functional groups and their arrangement, which confer distinct chemical and biological properties. This makes it a valuable compound for various applications, distinguishing it from similar compounds with different substituents.
特性
分子式 |
C25H21N3O3 |
|---|---|
分子量 |
411.5 g/mol |
IUPAC名 |
(3E)-1-[4-(dimethylamino)phenyl]-3-[(4-nitrophenyl)methylidene]-5-phenylpyrrol-2-one |
InChI |
InChI=1S/C25H21N3O3/c1-26(2)21-12-14-22(15-13-21)27-24(19-6-4-3-5-7-19)17-20(25(27)29)16-18-8-10-23(11-9-18)28(30)31/h3-17H,1-2H3/b20-16+ |
InChIキー |
JUJZHPMUVKGOGA-CAPFRKAQSA-N |
異性体SMILES |
CN(C)C1=CC=C(C=C1)N2C(=C/C(=C\C3=CC=C(C=C3)[N+](=O)[O-])/C2=O)C4=CC=CC=C4 |
正規SMILES |
CN(C)C1=CC=C(C=C1)N2C(=CC(=CC3=CC=C(C=C3)[N+](=O)[O-])C2=O)C4=CC=CC=C4 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![N'-[(E)-(3-bromophenyl)methylidene]-2-nitrobenzohydrazide](/img/structure/B11690607.png)

![N-[(1Z)-1-[4-(dimethylamino)phenyl]-3-{(2E)-2-[(5-nitrofuran-2-yl)methylidene]hydrazinyl}-3-oxoprop-1-en-2-yl]benzamide](/img/structure/B11690624.png)
![(5E)-5-(1H-benzimidazol-2-ylmethylene)-3-[4-(diethylamino)phenyl]-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B11690626.png)
![4-tert-butyl-N-{4-[(4-fluorobenzoyl)amino]phenyl}benzamide](/img/structure/B11690628.png)


![2-{[5-(4-chlorophenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N'-[(E)-(5-methylfuran-2-yl)methylidene]acetohydrazide](/img/structure/B11690646.png)


![2-(2-methoxy-4-{(E)-[2-(5-nitropyridin-2-yl)hydrazinylidene]methyl}phenoxy)-5-nitropyridine](/img/structure/B11690672.png)
![(3Z)-4-bromo-5-methyl-3-[(4-methylphenyl)imino]-1,3-dihydro-2H-indol-2-one](/img/structure/B11690674.png)
